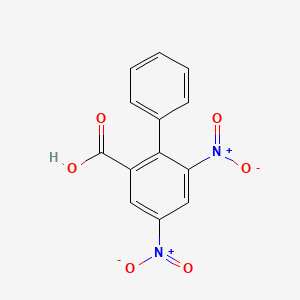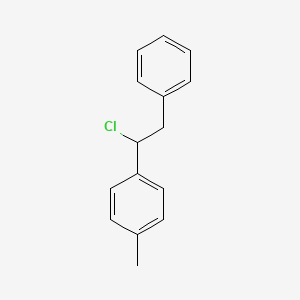
1-(1-Chloro-2-phenylethyl)-4-methylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Chloro-2-phenylethyl)-4-methylbenzene: is an organic compound with the molecular formula C15H15Cl It is a derivative of benzene, where a chlorine atom is attached to a phenylethyl group, and a methyl group is attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Chloro-2-phenylethyl)-4-methylbenzene typically involves the chlorination of 1-phenylethyl-4-methylbenzene. This can be achieved through the following steps:
Starting Material: 1-Phenylethyl-4-methylbenzene.
Chlorination: The compound is subjected to chlorination using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions.
Reaction Conditions: The reaction is usually carried out at a temperature range of 0-50°C to ensure selective chlorination at the desired position.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts and solvents can also enhance the efficiency of the process.
Análisis De Reacciones Químicas
Types of Reactions
1-(1-Chloro-2-phenylethyl)-4-methylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide ions (OH-) or amines (NH2-).
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: Reduction of the compound can lead to the formation of the corresponding hydrocarbon using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Reagents like sodium hydroxide (NaOH) or ammonia (NH3) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Substitution: Formation of 1-(2-phenylethyl)-4-methylbenzene derivatives.
Oxidation: Formation of 1-(2-phenylethyl)-4-methylbenzene alcohols or ketones.
Reduction: Formation of 1-(2-phenylethyl)-4-methylbenzene hydrocarbons.
Aplicaciones Científicas De Investigación
1-(1-Chloro-2-phenylethyl)-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(1-Chloro-2-phenylethyl)-4-methylbenzene involves its interaction with molecular targets such as enzymes and receptors. The chlorine atom can participate in electrophilic substitution reactions, while the phenylethyl group can interact with hydrophobic regions of proteins, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
1-(1-Chloro-2-phenylethyl)benzene: Similar structure but lacks the methyl group on the benzene ring.
1-(1-Chloro-2-phenylethyl)-4,5-dimethylbenzene: Contains additional methyl groups on the benzene ring.
1-(1-Chloro-2-phenylethyl)-4-({imidazo[1,2-a]pyridin-8-yl}carbonyl)piperazine: Contains additional functional groups, making it more complex.
Uniqueness
1-(1-Chloro-2-phenylethyl)-4-methylbenzene is unique due to the presence of both a chlorine atom and a methyl group on the benzene ring, which can influence its reactivity and interactions with other molecules. This combination of functional groups makes it a valuable compound for various chemical and biological studies.
Propiedades
Número CAS |
22692-62-2 |
|---|---|
Fórmula molecular |
C15H15Cl |
Peso molecular |
230.73 g/mol |
Nombre IUPAC |
1-(1-chloro-2-phenylethyl)-4-methylbenzene |
InChI |
InChI=1S/C15H15Cl/c1-12-7-9-14(10-8-12)15(16)11-13-5-3-2-4-6-13/h2-10,15H,11H2,1H3 |
Clave InChI |
JHJSWMRGVCPITM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C(CC2=CC=CC=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




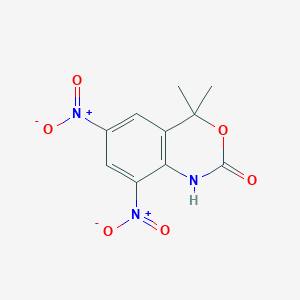
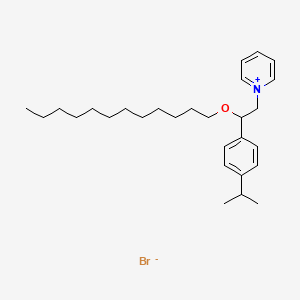
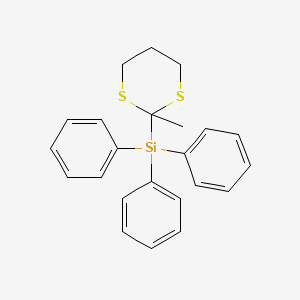
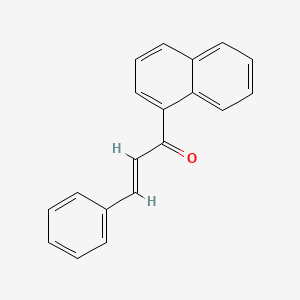
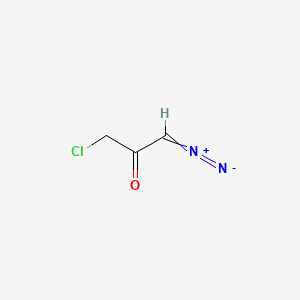

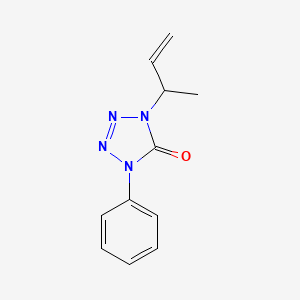

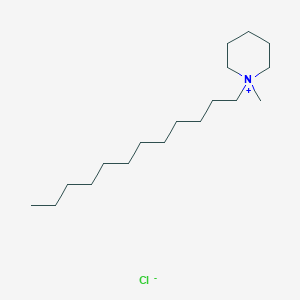
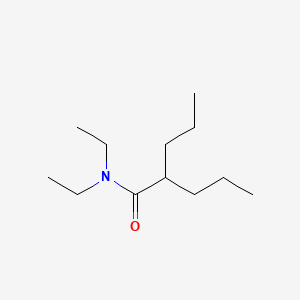
![(3As,5as,6s,8as,8bs)-6-acetyl-3a,5a-dimethyl-3a,5,5a,6,7,8,8a,8b,9,10-decahydrodicyclopenta[a,f]naphthalen-2(3h)-one](/img/structure/B14719498.png)
